molecular formula C6H10O B1295849 2-Methylpent-4-yn-2-ol CAS No. 590-37-4

2-Methylpent-4-yn-2-ol

Cat. No. B1295849
CAS RN: 590-37-4
M. Wt: 98.14 g/mol
InChI Key: BXOJBMSEIGMKSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, such as the Sonogashira coupling used to synthesize 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol . This method could potentially be adapted for the synthesis of 2-Methylpent-4-yn-2-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Structural characterization techniques such as NMR and X-ray crystallography are crucial for determining the molecular structure of compounds. For instance, the structure of a related compound was determined using these methods, confirming the orthorhombic crystal system and space group . These techniques would be similarly applicable to analyze the molecular structure of 2-Methylpent-4-yn-2-ol.

Chemical Reactions Analysis

The reactivity of compounds with similar structures can provide insights into the types of chemical reactions 2-Methylpent-4-yn-2-ol might undergo. For example, the dimerization of 3-methylpent-2-en-4-yn-1-ol through a Diels-Alder reaction indicates a potential pathway for reactivity involving 2-Methylpent-4-yn-2-ol . Additionally, the carboxylation of 2-methylbutyn-3-ol-2 suggests that 2-Methylpent-4-yn-2-ol could also undergo reactions with carbon dioxide under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Studies on similar compounds, such as the pyrolysis of 4-methylpent-2-yne, provide data on bond dissociation energies and reaction kinetics, which can be useful for predicting the behavior of 2-Methylpent-4-yn-2-ol under various conditions . The selective extraction and separation of iron(III) with 4-methylpentan-2-ol also highlight the potential applications of 2-Methylpent-4-yn-2-ol in analytical chemistry .

Scientific Research Applications

Acid-Base Properties in Oxide Systems

Research by Cutrufello et al. (2002) focused on the acid-base properties of oxide systems such as zirconium, cerium, and lanthanum oxides. This study involved the use of calorimetric and catalytic methods, specifically looking at the conversion of 4-methylpentan-2-ol, a related compound to 2-Methylpent-4-yn-2-ol, in catalytic processes. This research provides insights into the use of these compounds in understanding the acid-base behavior in complex oxide systems (Cutrufello et al., 2002).

Carboxylation on Ag- and Cu-Containing Catalysts

Finashina et al. (2016) investigated the carboxylation of 2-methylbutyn-3-ol-2, a compound structurally similar to 2-Methylpent-4-yn-2-ol, on silver and copper-containing catalysts. Their study, which employed NMR and FTIR spectroscopy, explored the behavior of these compounds under certain conditions, leading to the formation of polyfunctional acids. This research highlights the potential applications in organic synthesis and catalysis (Finashina et al., 2016).

Catalytic Activity in Alcohol Dehydration

The work of Reddy et al. (2007) on silica-supported ceria and ceria-zirconia nanocomposite oxides for the selective dehydration of 4-methylpentan-2-ol, another related compound, is relevant. This study provides an understanding of how these composite oxides can be utilized in catalyzing alcohol dehydration processes, a reaction mechanism potentially applicable to 2-Methylpent-4-yn-2-ol (Reddy et al., 2007).

Ceria-Lanthana Catalytic System for Dehydration

Further research by Cutrufello et al. (2001) explored the acid-base properties and catalytic activity of a CeO2–La2O3 catalytic system for 4-methylpentan-2-ol dehydration. This study is significant for understanding the catalytic behavior of compounds like 2-Methylpent-4-yn-2-ol in dehydration reactions (Cutrufello et al., 2001).

Synthesis and Electrophile-Induced Cyclization

Christov and Ivanov (2004) worked on the synthesis and electrophile-induced cyclization reactions of alkatrienyl sulfoxides and sulfones, starting from 3-methylpent-1-en-4-yn-3-ol. This research can provide insights into the synthetic applications and chemical behavior of compounds like 2-Methylpent-4-yn-2-ol (Christov & Ivanov, 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with 2-Methylpent-4-yn-2-ol are H227, H315, H319, and H335 . The precautionary statements are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-methylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJBMSEIGMKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284047
Record name 2-methylpent-4-yn-2-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpent-4-yn-2-ol

CAS RN

590-37-4
Record name 2-Methyl-4-pentyn-2-ol
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Record name 2-methylpent-4-yn-2-ol
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Record name 2-methylpent-4-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Shi, R Van de Water, K Hong, RB Lamer… - Journal of medicinal …, 2012 - ACS Publications
… Alkyne 40, 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol (EC144), is a second generation inhibitor of heat …
Number of citations: 69 pubs.acs.org
Y Nakada, Y Yura, K Murayama - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… Thus treating acetone with propargyl aluminium bromide") gave 2-methylpent-4-yn-2-ol (9). … 2-Methylpent-4-yn-2-ol (9). Accordıng to the procedure of Eiter and Oediger", a mixture of …
Number of citations: 13 www.journal.csj.jp
RL Sahani, MD Patil, SB Wagh… - Angewandte Chemie …, 2018 - Wiley Online Library
… In the case of 2-methylpent-4-yn-2-ol (4 b), its corresponding product 5 b was obtained in a low yield with syn/anti=3:1 (entry 2). The Ingold–Thorpe effect was unfavorable for the overall …
Number of citations: 54 onlinelibrary.wiley.com
RL Sahani, RS Liu - ACS Catalysis, 2019 - ACS Publications
… We optimized reactions involving 2-methylpent-4-yn-2-ol (1a) and nitrone (2a) using various gold catalysts LAuCl/AgNTf 2 [L = P(t-Bu) 2 (o-biphenyl), IPr, PPh 3 , and (PhO) 3 P]; the …
Number of citations: 19 pubs.acs.org
HB Henbest, ERH Jones, IMS Walls - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… The 2-methylpent4-yn-2-ol (15.7 g., 40%) had bp 124-127"/756 mm., ngl 1.4381 (Found : C, 73.1 ; H, 10-2. C6HlOO requires C, 73.4; H, 10.25y0). …
Number of citations: 27 pubs.rsc.org
CW Bird - Chemical Reviews, 1962 - ACS Publications
Although the Fischer-Tropsch process (181) for the conversion of water gas into hydrocarbons has been known since 1925, its dependence on the in situ formation of metal carbonyls …
Number of citations: 170 pubs.acs.org
Y Mankad, SS Thorat, P Das… - The Journal of …, 2022 - ACS Publications
This work showcases an unprecedented Au(III)-catalyzed cascade cyclization of 2-(4-hydroxyalkynyl)benzoates to access benzannulated [5,5]-oxaspirolactones related to biologically …
Number of citations: 6 pubs.acs.org
TR Stachowski, M Vanarotti… - Angewandte Chemie …, 2022 - Wiley Online Library
… The high-affinity drug-like compounds we picked are BIIB021 and EC144 as they share the purine core and a common substructure that is expanded by a 2-methylpent-4-yn-2-ol group …
Number of citations: 12 onlinelibrary.wiley.com
A Zhdanko, ME Maier - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… (Z)-1-(Benzyloxy)-9-hydroxy-9-methyldec-4-en-6-yn-2-yl Acetate (9f): Prepared from alkenyl bromide 8c (0.313 g, 1.0 mmol), 2-methylpent-4-yn-2-ol 5c (78 mg, 0.79 mmol), diethylamine …
JS Temple - 1981 - search.proquest.com
… Acetylenic alcohol, 2-methylpent-4-yn-2-ol <57 was synthesized from propargyl bromide and acetone in the presence of aluminum, and condensed with dihydropyran to 2-methy]?v 2- (…
Number of citations: 2 search.proquest.com

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